3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated precursor.
Introduction of Chlorine and Fluorine: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents such as chlorine gas or fluorine-containing compounds.
Attachment of Pyridine Moiety: The pyridine moiety is attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with the halogenated benzothiophene intermediate.
Formation of Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using pyridine derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as factor Xa, which plays a role in blood coagulation.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide: can be compared with other benzothiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the pyridine moiety, contributes to its high binding affinity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C14H8ClFN2OS |
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Molecular Weight |
306.7 g/mol |
IUPAC Name |
3-chloro-4-fluoro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H8ClFN2OS/c15-12-11-9(16)4-1-5-10(11)20-13(12)14(19)18-8-3-2-6-17-7-8/h1-7H,(H,18,19) |
InChI Key |
RLHIURWBOSZJQC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CN=CC=C3)F |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CN=CC=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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